molecular formula C17H21N3OS B2950569 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide CAS No. 361172-52-3

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide

Cat. No.: B2950569
CAS No.: 361172-52-3
M. Wt: 315.44
InChI Key: GECBFMPWOWQEHD-UHFFFAOYSA-N
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Description

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is a synthetic organic compound with the molecular formula C17H21N3OS . It is built around a thieno[3,4-c]pyrazole core, an electron-rich aromatic system known for its diverse bioactivity and relevance in medicinal chemistry . The core structure is substituted at the 2-position with a 2,4-dimethylphenyl group, a feature that may enhance the compound's lipophilicity and binding affinity to specific biological targets . This specific molecular architecture suggests potential for various scientific applications. Compounds within this class are frequently investigated for their utility in chemistry as building blocks for synthesizing more complex molecules, and in biology for their potential to interact with enzymes or receptors, making them candidates for drug discovery projects . The mechanism of action for such compounds typically involves the modulation of specific biological pathways through targeted interactions . Researchers can leverage this chemical for exclusive research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in human or veterinary medicine .

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-10(2)17(21)18-16-13-8-22-9-14(13)19-20(16)15-6-5-11(3)7-12(15)4/h5-7,10H,8-9H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECBFMPWOWQEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H24N4OS
  • Molecular Weight : 396.5 g/mol
  • CAS Number : 396722-72-8

The unique structure of this compound includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the 2,4-dimethylphenyl group and isobutyramide moiety contributes to its pharmacological properties.

Anticancer Activity

Research has shown that thienopyrazole derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. A notable finding is that modifications to the thieno[3,4-c]pyrazole core can lead to enhanced potency against specific types of cancer:

  • IC50 Values : In a study involving multiple cancer cell lines, derivatives exhibited IC50 values ranging from 0.3 μM to 1.2 μM, indicating potent cytotoxic effects against acute lymphoblastic leukemia (ALL) and neuroblastoma (NB) cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit critical enzymes involved in cancer cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that thienopyrazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of related thienopyrazole compounds:

StudyFindings
Study AReported significant anticancer activity with IC50 values as low as 0.3 μM against ALL cells .
Study BDemonstrated that modifications to the thieno[3,4-c]pyrazole structure enhance cytotoxicity in NB cells .
Study CInvestigated the mechanism of action, revealing inhibition of key metabolic pathways essential for cancer cell survival .

Comparison with Similar Compounds

Structural Analogues in the Thieno-Pyrazole Class

The compound shares structural homology with derivatives documented in patent literature and chemical databases. Key comparisons include:

a) N-[2-(2,4-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide ()
  • Molecular Formula : C₂₃H₂₃N₃O₂S
  • Key Differences: Substituent at Position 3: Aromatic 3,4-dimethylbenzamide vs. aliphatic isobutyramide. Lipophilicity: The benzamide group increases aromaticity and molecular weight (385.51 g/mol vs.
  • Functional Implications : Benzamide derivatives are often associated with enhanced binding to fungal cytochrome bc1 complex (Complex III), as seen in strobilurin-like inhibitors .
b) Methyl-N-[2-[(1,4-dimethyl-5-phenyl-pyrazol-3-yl)oxy-methyl]phenyl]-N-methoxy-carbamate (Patent A.1.22, )
  • Molecular Formula : C₂₁H₂₃N₃O₄
  • Key Differences: Core Structure: Pyrazole-oxyphenyl vs. thieno-pyrazole. Bioactivity: This compound inhibits mitochondrial respiration at the Qo site of Complex III, a mechanism shared with strobilurins like azoxystrobin .
  • Comparative Advantage: The thieno-pyrazole core in the target compound may confer improved metabolic stability due to sulfur incorporation.
c) (Z,2E)-5-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]oxy-2-methoxyimino-N,3-dimethyl-pent-3-enamide (Patent A.1.34, )
  • Molecular Formula : C₁₉H₂₀Cl₂N₄O₃
  • Key Differences: Substituents: Dichlorophenyl and methoxyimino groups vs. dimethylphenyl and isobutyramide. Mode of Action: Targets the Qo site with broad-spectrum antifungal activity, while the target compound’s isobutyramide group may favor binding to alternative sites or species-specific enzymes .

Physicochemical and Bioactivity Comparison

Compound Molecular Formula Molecular Mass (g/mol) Key Substituents Reported Activity/Application
Target Compound C₁₈H₂₁N₃OS 335.45 2,4-dimethylphenyl, isobutyramide Potential Qo/Qi site inhibitor*
3,4-Dimethylbenzamide Analog () C₂₃H₂₃N₃O₂S 385.51 3,4-dimethylbenzamide Fungicidal (inferred from class)
Patent A.1.22 () C₂₁H₂₃N₃O₄ 405.43 Pyrazole-oxyphenyl, methoxy-carbamate Complex III Qo site inhibition
Azoxystrobin (Reference) C₂₂H₁₇N₃O₅ 403.39 Methoxyacrylate, cyanophenyl Broad-spectrum fungicide

*Inferred from structural similarity to patented Qo/Qi inhibitors .

Mechanistic and Functional Insights

  • Target vs. Benzamide Analog () :

    • The isobutyramide group’s aliphatic chain may enhance solubility in apolar environments (e.g., fungal cell membranes) compared to the aromatic benzamide.
    • Both compounds likely inhibit fungal respiration but differ in binding kinetics due to substituent bulk and polarity .
  • Target vs. Strobilurin Derivatives (): Strobilurins (e.g., azoxystrobin) require a conjugated system (methoxyacrylate) for Qo site binding. The thieno-pyrazole core lacks this feature, suggesting a distinct binding mode or Qi site interaction . The dimethylphenyl group may reduce photodegradation risks compared to chlorinated analogs like A.1.34 .

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